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Compound of Interest

Compound Name: Axelopran

Cat. No.: B605711 Get Quote

Disclaimer: The clinical development of the fixed-dose combination of axelopran and

oxycodone was discontinued at Phase II. Consequently, the information available in the public

domain is limited, and complete, detailed quantitative data and full study protocols have not

been publicly released. The following application notes and protocols are synthesized from

available press releases, clinical trial registry information, and scientific publications.

Introduction
Axelopran (formerly TD-1211) is a peripherally acting mu (µ)-opioid receptor antagonist

(PAMORA) designed to mitigate opioid-induced constipation (OIC), a common and often

distressing side effect of opioid analgesics. The rationale behind a fixed-dose combination

(FDC) of axelopran with the potent opioid analgesic oxycodone was to offer a single-tablet

solution that provides effective pain relief while simultaneously preventing or reducing the

severity of OIC. By selectively blocking opioid receptors in the gastrointestinal tract, axelopran
was intended to counteract the constipating effects of oxycodone without compromising its

centrally-mediated analgesic efficacy.

These notes provide an overview of the known clinical investigations into the

axelopran/oxycodone FDC, with a focus on the methodologies and available data from the

early-phase clinical studies.
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Oxycodone exerts its analgesic effects by acting as an agonist at µ-opioid receptors within the

central nervous system (CNS). However, its binding to µ-opioid receptors in the enteric nervous

system of the gastrointestinal (GI) tract leads to decreased gut motility, increased fluid

absorption from the stool, and consequently, constipation.

Axelopran is engineered to have high affinity for peripheral µ-opioid receptors, particularly in

the GI tract, while having restricted access to the CNS. This selectivity allows it to competitively

inhibit the binding of oxycodone to gut opioid receptors, thereby normalizing bowel function,

without attenuating the desired analgesic effects in the brain and spinal cord.
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Caption: Axelopran blocks peripheral µ-opioid receptors in the gut.
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Phase 1 Bioequivalence Study
A Phase 1 clinical trial was conducted to assess the pharmacokinetic profile of the

axelopran/oxycodone FDC and to establish its bioequivalence to the individual components

administered concurrently.[1]

Experimental Protocol:

Study Design: An open-label, randomized, four-period, four-treatment crossover study.[1]

Study Population: 28 healthy adult subjects.[1]

Treatment Arms:

Axelopran administered alone.

Controlled-release oxycodone administered alone.

Co-administration of axelopran and controlled-release oxycodone as separate tablets.

A single fixed-dose combination (FDC) tablet of axelopran and controlled-release

oxycodone.[1]

Primary Objective: To evaluate the bioequivalence of the FDC to the co-administered

individual components.

Pharmacokinetic Assessments: Serial blood samples were collected from subjects over a

specified period after each treatment administration to determine the plasma concentrations

of both axelopran and oxycodone. Key pharmacokinetic parameters, including maximum

plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and the area

under the plasma concentration-time curve (AUC), were calculated.

Bioanalytical Method: While specific details are not publicly available, plasma concentrations

of axelopran and oxycodone were likely quantified using a validated liquid chromatography

with tandem mass spectrometry (LC-MS/MS) method, which is the standard for such studies.
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Caption: Phase 1 crossover study design for bioequivalence testing.
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Data Presentation:

Specific quantitative pharmacokinetic data from the Phase 1 study have not been released in

detail. However, the top-line results were publicly announced.

Table 1: Summary of Phase 1 Bioequivalence Study Findings

Parameter Finding

Oxycodone Bioequivalence
The FDC was bioequivalent to the co-

administered separate tablets.[1]

Axelopran Bioequivalence
The FDC was bioequivalent to the co-

administered separate tablets based on AUC.[1]

Drug-Drug Interaction
Axelopran did not significantly alter the systemic

exposure of oxycodone.[1]

Phase 2 Clinical Program
The axelopran/oxycodone FDC program progressed into Phase 2 clinical trials, which were

conducted in Australia to evaluate the treatment of pain and constipation.[2] However, the

development program was later discontinued.[2] Detailed protocols, as well as efficacy and

safety data from these Phase 2 studies, are not available in the public record. For reference,

Phase 2 studies of axelopran as a standalone agent for OIC have been registered (e.g.,

NCT01459926, NCT01401985, NCT01333540).[3]

Discontinuation of the Development Program
Theravance Biopharma discontinued the development of the axelopran/oxycodone fixed-dose

combination during Phase II of clinical testing.[2] The company has not publicly detailed the

specific reasons for this decision. It is common for pharmaceutical companies to discontinue

programs for a variety of reasons, including strategic reprioritization of their development

pipeline, commercial considerations, or emerging clinical data.
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The axelopran/oxycodone FDC was developed as a novel approach to managing moderate to

severe pain while addressing the significant issue of opioid-induced constipation. The

foundational Phase 1 clinical study successfully demonstrated the bioequivalence of the FDC

to the individual components administered together and showed a lack of significant

pharmacokinetic interaction.[1] Despite these promising early results, the program did not

proceed beyond Phase 2 development. The available information provides a valuable

framework for understanding the clinical research strategy for such a combination product,

although the lack of detailed published data from later-stage trials limits a comprehensive

assessment of its clinical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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